Acetyl-PHF6 amide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetyl-PHF6 amidea is a tau derived hexapeptide.
Scientific Research Applications
Catalytic Applications
Acetyl-PHF6 amide TFA (trifluoroacetic acid) is utilized in catalytic applications, particularly in the Beckmann rearrangement of acetophenone oximes to corresponding amides. This process, catalyzed by TFA, achieves high selectivity and practically quantitative yield to amide, highlighting its effectiveness as a catalyst (Quartarone et al., 2014).
Biochemical Analysis
In the field of biochemical analysis, Acetyl-PHF6 amide TFA plays a role in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This method, involving TFA, is applied to determine amide proton/deuteron exchange rates, proving its utility in studying protein conformation and folding, as well as protein-ligand interactions (Mandell et al., 1998).
Medicinal Chemistry
In medicinal chemistry, the effectiveness of TFA-oligopeptides, including Acetyl-PHF6 amide TFA, as inhibitors of angiotensin-converting enzyme (ACE) has been explored. This research indicates that binding of a TFA group to the suitable zone of ACE enhances the peptide chain's position, thus increasing inhibitory potency (Kayahara et al., 1988).
Protein Structure Analysis
Acetyl-PHF6 amide TFA is significant in analyzing the structure of core domains of fibril-forming PHF/Tau fragments. X-ray diffraction patterns of assemblies formed by Acetyl-PHF6 amide TFA-related peptide constructs provide insights into the beta-crystallite structure, aiding in understanding neurofibrillary tangles and potential targets for anti-tauopathy drugs (Inouye et al., 2006).
Chromatography
In chromatography, Acetyl-PHF6 amide TFA is used to study the effects of mobile phase additives on solute retention, particularly in hydrophilic interaction liquid chromatography. This research provides insights into the ionization and ion pairing behaviors in chromatographic separations (Mccalley, 2016; Mccalley, 2017).
Chemical Synthesis
In chemical synthesis, Acetyl-PHF6 amide TFA is used in selective amide bond cleavages, as demonstrated in the hydrolysis of chloropeptin I. The hydrolysis products retaining HIV-1 integrase inhibitory activity are a direct outcome of this application (Singh et al., 1998).
properties
Molecular Formula |
C₄₀H₆₄F₃N₉O₁₁ |
---|---|
Molecular Weight |
903.99 |
sequence |
One Letter Code: Ac-VQIVYK-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.